4-Nitrophenyl 4-methoxybenzylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) N-[(4-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-6-2-11(3-7-13)10-16-15(18)22-14-8-4-12(5-9-14)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZYNNNTGVWURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodologies for 4 Nitrophenyl 4 Methoxybenzylcarbamate
Direct Synthetic Approaches
Direct approaches involve the formation of the carbamate (B1207046) bond in a single key step from readily accessible precursors. These methods are often preferred for their efficiency and straightforward execution.
The most common and direct method for synthesizing 4-Nitrophenyl 4-methoxybenzylcarbamate is the acylation of 4-methoxybenzylamine (B45378) with 4-nitrophenyl chloroformate (NPC). nbinno.com This reaction is a versatile and widely used technique for creating carbamates. researchgate.net
The general procedure involves adding 4-nitrophenyl chloroformate to a solution of the nucleophile, 4-methoxybenzylamine, typically in the presence of an excess amine base such as triethylamine (B128534) or a solid base like anhydrous sodium carbonate. researchgate.net The reaction is usually conducted in an organic solvent like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) at room temperature. researchgate.net The base is crucial as it scavenges the hydrochloric acid (HCl) byproduct generated during the reaction. The process is generally fast and efficient, often completing in under an hour. researchgate.net A biphasic method using an alkylammonium hydrochloride salt (in this case, 4-methoxybenzylamine hydrochloride), solid anhydrous Na₂CO₃, and a solvent like CH₂Cl₂ has been shown to produce N-alkylcarbamate analogues in excellent yields, often greater than 95% pure after simple filtration and solvent evaporation. researchgate.net
Table 1: Typical Reaction Conditions for Synthesis via 4-Nitrophenyl Chloroformate
| Parameter | Condition | Source(s) |
|---|---|---|
| Reagents | 4-methoxybenzylamine, 4-Nitrophenyl chloroformate | researchgate.net |
| Base | Triethylamine or Anhydrous Sodium Carbonate | researchgate.net |
| Solvent | Dichloromethane or Acetonitrile | researchgate.net |
| Temperature | Room Temperature | researchgate.net |
| Reaction Time | Typically less than 1 hour | researchgate.net |
An alternative direct approach involves the use of activated 4-nitrophenyl esters. In this context, an activated precursor containing the carbamate linkage is reacted with a suitable nucleophile. For instance, while 4-methoxybenzyl alcohol can be added to 4-nitrophenyl esters to form the corresponding PMB esters in a reaction promoted by a base like imidazole, a similar principle can be applied to carbamate synthesis. nih.gov
More pertinently, this strategy involves the reaction of a pre-activated species with the amine. 4-Nitrophenyl (PNP) activated esters are considered superior synthons in many applications due to their high crystallinity, which aids in purification, and favorable reaction kinetics. nih.govnih.gov In a comparative study, PNP esters were found to be highly accessible precursors that could be prepared on a gram scale in high yields. nih.gov The synthesis would involve reacting an appropriately activated 4-nitrophenyl ester with 4-methoxybenzylamine.
Indirect or Multistep Synthesis Strategies from Related Precursors
Indirect methods involve the formation of the target compound through a sequence of reactions, often creating a more reactive intermediate along the way.
One notable multistep strategy is the conversion of the amine into an isocyanate, which is subsequently trapped by 4-nitrophenol (B140041). researchgate.net Specifically, 4-methoxybenzylamine can be converted into 4-methoxybenzyl isocyanate. This highly reactive intermediate would then react with 4-nitrophenol to yield the final this compound.
Another multistep approach involves the in-situ generation of an isocyanate from the target carbamate itself. 4-Nitrophenyl carbamates can be converted into their corresponding isocyanates through methods like refluxing in a toluene (B28343) solution with triethylamine or via a chlorosilane-induced cleavage of the 4-nitrophenol. researchgate.net This highlights a process where the synthesis of this compound is the first step in a two-step sequence to generate 4-methoxybenzyl isocyanate for further reactions. researchgate.net
Strategic Considerations in the Preparation of this compound as a Chemical Intermediate
The preparation of this compound is strategically significant primarily because it functions as a versatile chemical intermediate. The molecule combines two key features: the 4-methoxybenzyl (PMB) group, a common amine-protecting group, and the 4-nitrophenyl carbonate moiety, which is an excellent leaving group. This combination renders the carbamate an "activated" and stable form of the protected amine.
This activation is crucial for subsequent transformations. For example, 4-nitrophenyl carbamates are used to synthesize ureas by reacting them with another amine. researchgate.net The reaction of 4-nitrophenyl-N-benzylcarbamate with an amine, followed by hydrogenolysis, provides a versatile and highly efficient route to monosubstituted ureas. researchgate.net Similarly, this compound can serve as a precursor for introducing the PMB-protected amine group into other molecules.
Furthermore, the 4-nitrophenyl carbamate can be selectively activated. It has been demonstrated that 4-nitrophenylcarbamates can be selectively converted to isocyanates in the presence of other types of carbamates, such as 4-methoxyphenyl (B3050149) carbamates, using specific reagents like chlorosilanes. researchgate.net This selectivity allows for controlled, stepwise reactions in complex molecules. The compound is also a safer alternative to highly toxic reagents like methyl isocyanate for certain applications. researchgate.net
Table 2: Strategic Utility of this compound
| Feature | Strategic Advantage | Source(s) |
|---|---|---|
| 4-Nitrophenyl Group | Excellent leaving group, activating the carbamate for nucleophilic substitution. | researchgate.net |
| Crystalline Nature | PNP-activated esters are often highly crystalline, facilitating purification. | nih.govnih.gov |
| Intermediate Role | Serves as a stable, storable precursor for generating reactive isocyanates in situ. | researchgate.net |
| Synthetic Versatility | Used in the synthesis of ureas and for derivatizing other molecules. | researchgate.net |
| Selectivity | Can be selectively cleaved in the presence of other carbamate protecting groups. | researchgate.net |
Reactivity and Mechanistic Investigations of 4 Nitrophenyl 4 Methoxybenzylcarbamate
Nucleophilic Acyl Substitution Pathways Involving 4-Nitrophenyl 4-Methoxybenzylcarbamate
Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including carbamates. libretexts.orgmasterorganicchemistry.com The mechanism typically involves two key steps: the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. masterorganicchemistry.com
Aminolysis Reactions for Urea (B33335) Formation
The reaction of this compound with primary or secondary amines, known as aminolysis, is a highly efficient method for the synthesis of substituted ureas. In this reaction, the amine acts as the nucleophile, attacking the carbonyl carbon of the carbamate (B1207046). This initial attack leads to the formation of a zwitterionic tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the stable 4-nitrophenoxide anion and yielding the corresponding N-substituted urea.
This pathway is widely utilized due to the high reactivity of the activated 4-nitrophenyl ester. Kinetic studies on analogous 4-nitrophenyl carbonates and carbamates with various amines show that the reaction mechanism can be complex, often proceeding through a stepwise pathway involving the tetrahedral intermediate (T±). nih.govnih.govrsc.org The rate-determining step can change depending on the basicity of the attacking amine. nih.govacs.org For highly basic amines, the formation of the tetrahedral intermediate (k1) is often rate-limiting, whereas for less basic amines, the breakdown of this intermediate to products (k2) can become the slower step. nih.govacs.org
The general reaction is as follows: Step 1: Nucleophilic attack by the amine to form the tetrahedral intermediate. Step 2: Elimination of the 4-nitrophenoxide leaving group to form the substituted urea.
Alcoholysis Reactions
Alcoholysis involves the reaction of this compound with an alcohol. This nucleophilic acyl substitution reaction results in the formation of a new carbamate and the release of 4-nitrophenol (B140041). Water can also act as the nucleophile in a similar reaction known as hydrolysis, which yields the corresponding carbamic acid that may subsequently decompose. emerginginvestigators.orgviu.ca
The reactivity in alcoholysis is generally lower than in aminolysis, as alcohols are typically weaker nucleophiles than amines. The reaction is often catalyzed by a base, which deprotonates the alcohol to form a more potent nucleophile, the alkoxide ion. The mechanism is analogous to aminolysis, proceeding through a tetrahedral intermediate before the expulsion of the 4-nitrophenoxide leaving group. viu.ca
Studies on the hydrolysis of similar 4-nitrophenyl carbamates show that the reaction is significantly accelerated in basic conditions (pH > 10), while the carbamate remains relatively stable in neutral or acidic solutions. emerginginvestigators.orgemerginginvestigators.org This highlights the importance of the nucleophile's strength in driving the substitution reaction. The cleavage of the carbamate can be conveniently monitored spectrophotometrically by measuring the absorbance of the released yellow 4-nitrophenolate (B89219) anion at around 400-413 nm. emerginginvestigators.orgchemrxiv.org
Role of the 4-Nitrophenoxide Anion as a Leaving Group
The efficacy of nucleophilic acyl substitution reactions involving this compound is critically dependent on the ability of the 4-nitrophenoxy moiety to function as a proficient leaving group.
Electron-Withdrawing Effects and Leaving Group Efficacy in Carbamate Cleavage
The 4-nitrophenoxide anion is an excellent leaving group due to the presence of the electron-withdrawing nitro (-NO₂) group at the para position of the phenyl ring. emerginginvestigators.org A good leaving group is one that is stable on its own, which typically corresponds to being the conjugate base of a strong acid. masterorganicchemistry.com
Kinetic and Thermodynamic Aspects of Reactivity Profiles
The reactivity of this compound is governed by kinetic and thermodynamic factors that influence the rate and position of the equilibrium in nucleophilic substitution reactions. Kinetic studies on similar systems, such as the aminolysis of other 4-nitrophenyl carbonates and carbamates, provide significant insights.
The reaction rates are commonly studied by monitoring the formation of the 4-nitrophenoxide ion spectrophotometrically. nih.gov For aminolysis, plots of the observed pseudo-first-order rate constant (kobsd) against the concentration of the free amine are often used to determine the second-order rate constant (kN). acs.org
Brønsted-type plots, which correlate the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the nucleophile, are valuable tools for mechanistic elucidation. For the aminolysis of related carbonates, these plots are often curved or biphasic. acs.orgresearchgate.net This curvature indicates a change in the rate-determining step (RDS) of a stepwise mechanism.
For strongly basic amines, the formation of the tetrahedral intermediate is the RDS.
For weakly basic amines, the breakdown of the intermediate to form the products becomes rate-limiting.
The pKa value at the center of this curvature (pKa°) represents the point where the rate of the forward breakdown of the intermediate (to products) equals the rate of its reverse breakdown (to reactants). nih.gov
The table below, adapted from kinetic data for the aminolysis of methyl 4-nitrophenyl carbonate, illustrates the dependence of the reaction rate on the basicity of the amine nucleophile.
Table 1: Rate Constants for the Reaction of Methyl 4-Nitrophenyl Carbonate with Secondary Alicyclic Amines in Aqueous Solution at 25.0 °C
| Amine | pKa of Conjugate Acid | kN (M-1s-1) |
|---|---|---|
| Piperazinium ion | 6.05 | 0.0115 |
| Morpholine | 8.65 | 1.10 |
| Piperidine | 11.11 | 29.5 |
Data adapted from related kinetic studies for illustrative purposes. acs.org
Thermodynamically, the reactions are generally favorable because a less stable activated carbamate is converted into a more stable urea or carbamate product, with the concurrent formation of the highly stabilized 4-nitrophenoxide anion. masterorganicchemistry.com
Computational and Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the reaction mechanisms and the structures of transition states involved in the reactivity of this compound. youtube.comacs.org
Theoretical calculations can map the potential energy surface of the reaction, identifying key stationary points, including reactants, intermediates, transition states, and products. ucsb.eduyoutube.com For the nucleophilic acyl substitution on this carbamate, computational studies on analogous systems confirm the existence of the tetrahedral intermediate. acs.org
The transition state (TS) is the highest energy point on the reaction coordinate between the reactants and the intermediate (TS1) and between the intermediate and the products (TS2). ucsb.edu
TS1 (Formation of the intermediate): Calculations show that as the nucleophile approaches the carbonyl carbon, the C=O bond lengthens, and the carbon atom begins to change its hybridization from sp² to sp³. This transition state is characterized by the partial formation of the bond with the incoming nucleophile and partial breaking of the carbonyl π-bond. acs.org
Tetrahedral Intermediate: This is a true intermediate that resides in a local energy minimum on the potential energy surface. Its geometry is roughly tetrahedral around the former carbonyl carbon.
TS2 (Breakdown of the intermediate): This transition state involves the elongation of the C-O bond to the 4-nitrophenoxy leaving group as the lone pair on the nitrogen (in aminolysis) or oxygen (in alcoholysis) begins to reform the carbonyl π-bond. acs.org
DFT calculations, such as Mulliken charge analysis on similar carbamates, have shown that the carbonyl carbon of a carbamate is less electron-poor (less electrophilic) than that of a corresponding carbonate. emerginginvestigators.org This is due to the electron-donating resonance effect of the nitrogen atom of the carbamate group. This computational finding supports the experimental observation that carbamates are generally less reactive towards hydrolysis than carbonates. emerginginvestigators.org These theoretical models are crucial for understanding structure-reactivity relationships and for predicting the behavior of complex chemical systems. youtube.com
Applications of 4 Nitrophenyl 4 Methoxybenzylcarbamate in Advanced Chemical Synthesis
Utilization as a Carbamoylation Reagent for Amine Functionalization
4-Nitrophenyl 4-methoxybenzylcarbamate is an effective carbamoylation reagent, enabling the introduction of a carbamate (B1207046) functional group onto primary and secondary amines. This reactivity is driven by the electrophilic nature of the carbamate's carbonyl carbon, which is activated by the electron-withdrawing 4-nitrophenyl group. This activation facilitates nucleophilic attack by an amine, leading to the displacement of the 4-nitrophenoxide leaving group and the formation of a new carbamate linkage.
A significant application of this compound is in the synthesis of substituted ureas. bioorganic-chemistry.comnih.gov The reaction of this reagent with an amine initially yields a 4-methoxybenzyl-protected urea (B33335). This intermediate can then be deprotected to afford the final monosubstituted urea. This two-step process provides a versatile and highly efficient method for preparing ureas from a wide range of amines, including complex and water-soluble molecules like aminoglycoside antibiotics. bioorganic-chemistry.com The reaction typically proceeds under mild conditions, often at room temperature in the presence of a base such as triethylamine (B128534) in a solvent like dichloromethane (B109758). bioorganic-chemistry.com
For instance, the reaction of 4-nitrophenyl-N-benzylcarbamate with various amines, followed by hydrogenolysis, provides the corresponding ureas in high yields and purity. bioorganic-chemistry.com This method has been shown to be effective for the derivatization of complex molecules where other reagents, such as benzylisocyanate, may fail, particularly in aqueous environments. bioorganic-chemistry.com
Table 1: Synthesis of Monosubstituted Ureas using a Carbamate Reagent
| Entry | Amine | Protected Urea Yield (%) |
|---|---|---|
| 1 | Cyclohexanemethylamine | 92 |
| 2 | Kanamycin A | 92 |
Data sourced from a study on the conversion of amines into monosubstituted ureas. bioorganic-chemistry.com
While direct applications of this compound in peptide coupling are not extensively documented, related 4-nitrophenyl esters and carbamates are well-established in peptide synthesis. nih.govresearchgate.net The activated nature of the carbamate suggests its potential as a reagent for forming peptide bonds. In this hypothetical scenario, the carbamate would react with the N-terminus of an amino acid or peptide to form a urea linkage, effectively capping the peptide chain.
More commonly, reagents like 4-nitrophenyl chloroformate are used to activate amino acids for peptide coupling. bachem.com This forms a 4-nitrophenyl ester, which is a highly reactive species for amide bond formation. The principle of using a 4-nitrophenyl leaving group to activate a carbonyl for reaction with an amine is central to these methods. researchgate.net
Precursor Role in the Synthesis of Diverse Organic Scaffolds and Chemical Libraries
The reactivity of this compound makes it a useful building block for the synthesis of a variety of organic compounds and for the generation of chemical libraries. Its ability to introduce a protected amine functionality allows for further chemical transformations at other sites of a molecule.
The use of related activated carbamates and esters is prevalent in combinatorial chemistry for the rapid synthesis of large numbers of compounds. nih.gov For example, 4-nitrophenyl 2-azidoethylcarbamate derivatives have been used as activated building blocks for the parallel solution-phase synthesis of a urea compound library. nih.gov This highlights the potential of this compound to be employed in similar high-throughput synthesis strategies to generate diverse libraries of molecules for drug discovery and other applications. The urea moiety is a common feature in many biologically active compounds, and the ability to efficiently synthesize a variety of substituted ureas is of significant interest. google.com
Analytical Characterization and Reaction Monitoring in Academic Research Contexts
Spectroscopic Methods for In Situ Reaction Analysis and Progress Tracking
Spectroscopic techniques are invaluable for in situ analysis, allowing researchers to observe a reaction as it happens without disturbing the system. This is particularly useful for tracking the deprotection of carbamate (B1207046) compounds like 4-Nitrophenyl 4-methoxybenzylcarbamate.
The cleavage of this compound is frequently designed to release 4-nitrophenol (B140041), a chromophoric leaving group. This characteristic is exploited for facile reaction monitoring using UV-Visible (UV-Vis) spectroscopy. emerginginvestigators.org
The principle behind this method lies in the distinct spectral properties of 4-nitrophenol versus its deprotonated form, the 4-nitrophenolate (B89219) ion. In neutral or acidic solutions, 4-nitrophenol exhibits a maximum absorbance (λmax) around 317-320 nm. researchgate.netresearchgate.net However, the cleavage of the carbamate is typically performed under basic conditions. In a basic medium, the released 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which is bright yellow and has a strong, characteristic absorbance peak at a higher wavelength, typically between 400 nm and 413 nm. emerginginvestigators.orgresearchgate.net
This significant shift in the absorption maximum allows for straightforward and quantitative tracking of the reaction. emerginginvestigators.org The absorbance of the starting carbamate material does not overlap with the 400-413 nm peak of the phenolate, meaning the increase in absorbance at this wavelength is directly proportional to the amount of 4-nitrophenol released. emerginginvestigators.org By taking aliquots at various time points and measuring their absorbance, a kinetic profile of the reaction can be constructed. This data is crucial for determining reaction rates and understanding the efficiency of the deprotection strategy under different conditions. emerginginvestigators.org
| Compound | Condition | Typical λmax (nm) | Molar Extinction Coefficient (ε) | Appearance |
|---|---|---|---|---|
| 4-Nitrophenol | Neutral/Acidic (pH < 7) | ~317 nm | ~10,000 M-1cm-1 | Colorless to pale yellow |
| 4-Nitrophenolate Ion | Basic (pH > 8) | ~400-413 nm | ~18,000 M-1cm-1 | Bright yellow |
Chromatographic Techniques for Reaction Progress, Product Isolation, and Purity Assessment
Chromatography is an essential tool for separating the components of a reaction mixture, enabling progress monitoring, isolation of the desired product, and assessment of its purity.
Thin Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor the progress of a reaction. libretexts.org Small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. A suitable solvent system (mobile phase) is chosen to separate the starting material (this compound), the released 4-nitrophenol, and the final amine product. By observing the disappearance of the starting material spot and the appearance of new spots corresponding to the products, a researcher can quickly determine if the reaction is proceeding and when it has reached completion. libretexts.orgtotal-synthesis.com
High-Performance Liquid Chromatography (HPLC) offers a more quantitative and precise method for reaction analysis. s4science.atsigmaaldrich.com It can separate the carbamate reactant from the amine and 4-nitrophenol products with high resolution. By integrating the peak areas in the chromatogram, the concentration of each component can be accurately determined over time. This makes HPLC an excellent tool for detailed kinetic studies. nih.govresearchgate.net Furthermore, after the reaction is complete, HPLC is used to assess the purity of the isolated product by detecting any remaining starting material or byproducts. sigmaaldrich.com
Column Chromatography is the standard technique for the preparative isolation and purification of the final product (4-methoxybenzylamine) from the reaction mixture. After the reaction is stopped, the crude mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent is passed through to elute the different components at different rates, allowing for their separation and collection. nih.gov
| Technique | Primary Application | Information Obtained | Mode |
|---|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction Progress Monitoring | Qualitative assessment of reactant consumption and product formation. | Analytical |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Kinetic Studies | Quantitative data on the concentration of all components; purity profile of the final product. | Analytical |
| Column Chromatography | Product Isolation | Separation of the target molecule from byproducts and unreacted starting materials. | Preparative |
Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Elucidation of Reaction Intermediates and Products
While UV-Vis and chromatography can track a reaction, advanced spectroscopic methods are required to definitively confirm the chemical structures of the starting materials, intermediates, and final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. slideshare.netresearchgate.net
¹H NMR provides detailed information about the number and chemical environment of hydrogen atoms in a molecule. In the context of this compound hydrolysis, one would monitor the disappearance of the characteristic signals for the 4-nitrophenyl group and the carbamate N-H proton. Concurrently, new signals would appear corresponding to the protons of the final 4-methoxybenzylamine (B45378) product, including a characteristic signal for the amine (-NH₂) protons, which can be confirmed by its disappearance upon adding D₂O. libretexts.org
¹³C NMR is used to determine the number and types of carbon atoms. The progress of the reaction would be marked by the disappearance of the carbamate carbonyl carbon signal and the appearance of signals corresponding to the carbons of the amine product. newcastle.edu.auelsevierpure.com
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions. nih.gov
Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for analyzing the components of the reaction mixture. It can confirm the molecular weight of the starting carbamate and the final amine product.
Tandem Mass Spectrometry (MS/MS) can be used to fragment ions to gain further structural information. For carbamates, a characteristic fragmentation pattern often involves the loss of CO₂, which can help confirm the identity of carbamate-containing species. nih.gov This technique is particularly useful for identifying transient or unstable reaction intermediates that cannot be isolated. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise elemental formula of the products and intermediates.
| Technique | Key Information Provided | Application in Reaction Analysis |
|---|---|---|
| ¹H NMR | Proton environment, connectivity, and count. | Confirms structure of starting material and final amine product by analyzing chemical shifts and coupling patterns. |
| ¹³C NMR | Carbon skeleton and functional groups. | Verifies the conversion of the carbamate functional group to an amine. |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula. | Confirms the mass of the reactant and product(s); helps identify intermediates and byproducts. |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Elucidates the structure of intermediates and confirms the identity of carbamate species through characteristic fragmentation. |
Future Research Directions and Perspectives
Development of Novel Synthetic Applications for 4-Nitrophenyl 4-Methoxybenzylcarbamate in Complex Molecule Synthesis
The inherent reactivity of this compound makes it an excellent candidate for the construction of complex molecular architectures. Future research should focus on harnessing its potential as a versatile building block. The 4-nitrophenyl carbonate and carbamate (B1207046) protecting groups are known to be base-labile, and the release of the 4-nitrophenolate (B89219) ion upon cleavage can be monitored spectrophotometrically, providing a useful tool for reaction tracking. emerginginvestigators.org
One promising area is its use as a precursor for the installation of the 4-methoxybenzylcarbamate moiety onto a wide range of nucleophiles, including amines, alcohols, and thiols. This could be particularly valuable in the synthesis of peptidomimetics, natural products, and pharmaceutical intermediates where the PMB group can serve as a stable protecting group for nitrogen, which can be later removed under specific oxidative or acidic conditions. nih.govrsc.org
Furthermore, the compound could be employed in the development of novel linkers for solid-phase synthesis. The differential reactivity of the 4-nitrophenyl ester and the PMB group could allow for orthogonal cleavage strategies, enabling the sequential attachment and release of molecules from a solid support. This would be highly beneficial for the synthesis of combinatorial libraries of complex molecules. Research in this area could explore the development of novel resins and cleavage cocktails tailored for this specific carbamate.
A potential application lies in its use as a key intermediate for the synthesis of unsymmetrical ureas. 4-Nitrophenyl carbamates are recognized as important intermediates in the preparation of ureas. nih.gov The reaction of this compound with a primary or secondary amine would yield a protected urea (B33335) derivative, which could be a valuable precursor in medicinal chemistry.
The following table illustrates a hypothetical study on the application of this compound in the synthesis of a small library of dipeptides.
| Entry | Amine Nucleophile | Coupling Conditions | Product | Yield (%) |
| 1 | Glycine methyl ester | DIPEA, DMF, 25°C, 12h | PMB-NH-Gly-OMe | 85 |
| 2 | L-Alanine benzyl (B1604629) ester | Hunig's Base, CH2Cl2, 0°C to rt, 8h | PMB-NH-Ala-OBn | 82 |
| 3 | L-Phenylalanine ethyl ester | Et3N, THF, 25°C, 16h | PMB-NH-Phe-OEt | 78 |
| 4 | L-Proline tert-butyl ester | Proton-sponge, MeCN, 25°C, 24h | PMB-N-Pro-OtBu | 75 |
Exploration of Catalytic and Stereoselective Transformations Utilizing the Carbamate Functionality
The carbamate moiety within this compound offers a handle for innovative catalytic and stereoselective transformations. Transition metal-catalyzed reactions of carbamates have emerged as powerful tools in organic synthesis. nih.gov Future research could explore the use of this specific carbamate in novel catalytic cycles.
For instance, palladium-catalyzed decarboxylative transformations could be investigated. nih.gov While this typically applies to cyclic carbamates, the development of new catalyst systems might enable the decarboxylation of linear carbamates like this compound to generate reactive intermediates. These intermediates could then participate in a variety of bond-forming reactions, such as allylic alkylations or cross-coupling reactions.
Another avenue of exploration is the development of stereoselective reactions where the carbamate group directs the stereochemical outcome. The carbamate functionality can participate in hydrogen bonding and act as a coordinating group for a metal catalyst, thereby influencing the facial selectivity of a reaction on a prochiral substrate. nih.govacs.org Research could focus on designing chiral catalysts that interact specifically with the 4-methoxybenzylcarbamate moiety to achieve high levels of enantioselectivity in reactions such as additions to imines or carbonyls.
The following table presents a hypothetical screening of catalysts for a stereoselective addition reaction utilizing this compound as a directing group.
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Pd(OAc)2 | (R)-BINAP | Toluene (B28343) | 60 | 65 | 70 |
| 2 | [Rh(cod)Cl]2 | (S)-Josiphos | Dioxane | 80 | 72 | 85 |
| 3 | Cu(OTf)2 | (R,R)-Ph-BOX | CH2Cl2 | 25 | 88 | 92 |
| 4 | Ir(cod)2BF4 | (S,S)-f-sparteine | THF | 40 | 75 | 78 |
Advanced Mechanistic and Computational Studies to Elucidate Detailed Reaction Pathways and Optimize Reactivity
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its reactivity and expanding its applications. Future research should employ a combination of experimental kinetic studies and advanced computational modeling to elucidate the detailed pathways of its reactions. rsc.orgrsc.orgmdpi.comnih.gov
Kinetic studies, potentially using stopped-flow techniques coupled with UV-Vis spectroscopy to monitor the release of the 4-nitrophenolate anion, can provide valuable data on reaction rates and the influence of various parameters such as solvent, temperature, and catalyst loading. acs.orgnih.gov These experimental results can then be used to validate and refine computational models.
Density Functional Theory (DFT) calculations can be employed to model the transition states of key reaction steps, such as the nucleophilic attack on the carbonyl carbon and the departure of the 4-nitrophenoxy leaving group. nih.gov Such studies can provide insights into the activation barriers of different pathways and help in the rational design of more efficient catalysts or reaction conditions. For example, computational analysis could predict the effect of substituents on the benzyl ring or the nucleophile on the reaction rate and selectivity.
The table below shows hypothetical computational data for the reaction of this compound with a model nucleophile.
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction (Lewis Acid) |
| Activation Energy (kcal/mol) | 25.4 | 18.2 |
| Transition State Geometry | Asynchronous | More synchronous |
| Charge on Carbonyl Carbon (e) | +0.65 | +0.78 |
| Bond Length C-O(nitrophenyl) in TS (Å) | 1.85 | 1.98 |
Integration into Automated Synthesis Platforms and High-Throughput Methodologies
The properties of this compound make it well-suited for integration into automated synthesis platforms and high-throughput screening (HTS) methodologies. nih.govnih.gov The development of automated processes for the synthesis and application of this compound could significantly accelerate drug discovery and materials science research.
In the context of automated solid-phase synthesis, this compound could be utilized as a versatile capping agent or as a building block for the construction of peptide or small molecule libraries. nih.gov Its clean and often high-yielding reactions are amenable to automation. The colored nature of the 4-nitrophenolate byproduct could also be exploited for real-time monitoring of reaction completion in an automated fashion. emerginginvestigators.org
Furthermore, libraries of compounds derived from this compound could be generated using automated liquid handlers and then screened for biological activity using HTS techniques. thermofisher.comku.edu For example, a library of novel ureas or carbamates could be rapidly synthesized and tested against a panel of protein targets. The structural diversity that can be introduced by varying the nucleophile that displaces the 4-nitrophenoxy group makes this an attractive strategy for lead discovery.
The following table outlines a hypothetical workflow for the high-throughput synthesis and screening of a compound library derived from this compound.
| Step | Process | Technology | Throughput |
| 1 | Dispensing of this compound solution | Automated Liquid Handler | 96-well plate in <5 min |
| 2 | Addition of diverse amine library | Robotic Arm with Pipetting Head | 96 unique amines per plate |
| 3 | Reaction Incubation | Automated Plate Hotel with Temperature Control | Up to 50 plates simultaneously |
| 4 | Quenching and Work-up | Automated Liquid-Liquid Extraction System | 96-well plate in <30 min |
| 5 | High-Throughput Screening | Fluorescence Polarization Assay | 1536-well plate format |
By pursuing these future research directions, the scientific community can fully exploit the synthetic potential of this compound, paving the way for new discoveries and innovations across various fields of chemistry.
Q & A
Basic Questions
Q. What safety precautions are necessary when handling 4-Nitrophenyl 4-methoxybenzylcarbamate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to acute toxicity (Category 4 for oral, dermal, and inhalation hazards) .
- Ventilation : Work in a fume hood to minimize inhalation risks.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse cautiously for ≥15 minutes. Do not induce vomiting if ingested—provide water for mouth rinsing and seek medical attention .
- Storage : Keep in a cool, dry place, segregated from incompatible substances.
Q. How is this compound synthesized and characterized?
- Methodological Answer :
- Synthesis : Typically involves coupling 4-nitrophenol with 4-methoxybenzyl isocyanate under anhydrous conditions. Monitor reaction progress via TLC.
- Characterization :
- NMR : Confirm ester and carbamate linkages (e.g., δ ~7.5–8.3 ppm for aromatic protons, δ ~3.8 ppm for methoxy groups) .
- IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretch for carbamate) and ~1250 cm⁻¹ (C-O-C stretch for methoxy group).
- Mass Spectrometry : Verify molecular ion peak (MW: ~212.16 g/mol) .
Q. What analytical methods are suitable for quantifying this compound in enzymatic assays?
- Methodological Answer :
- UV-Vis Spectrophotometry : Hydrolysis releases 4-nitrophenoxide, detectable at 400 nm (ε ≈ 18,500 M⁻¹cm⁻¹). Prepare a calibration curve using pure 4-nitrophenol standards .
- HPLC : Use a C18 column with mobile phase (e.g., acetonitrile/water) and UV detection at 310–400 nm for resolving hydrolysis products .
Advanced Research Questions
Q. How can this compound be optimized as a substrate for enzyme kinetics studies?
- Methodological Answer :
- Substrate Saturation : Test concentrations from 0.1–10×Km to determine Vmax and Km. Account for solubility limits using DMSO (≤1% v/v).
- pH and Temperature Dependence : Conduct assays across pH 6.0–8.5 and 25–45°C to identify optimal activity conditions. Use buffers (e.g., Tris-HCl, phosphate) with ionic strength ≤100 mM .
- Inhibition Studies : Add inhibitors (e.g., serine hydrolase inhibitors) to confirm enzyme specificity. Compare residual activity to controls .
Q. How to resolve discrepancies in hydrolysis rates observed with this compound across experimental replicates?
- Methodological Answer :
- Error Sources : Check for (1) inconsistent enzyme purity (validate via SDS-PAGE), (2) substrate degradation (store aliquots at –20°C), or (3) spectrophotometric interference (e.g., turbidity from precipitated substrate).
- Controls : Include a no-enzyme blank and a 100% hydrolysis control (e.g., alkaline phosphatase-treated sample) .
- Statistical Analysis : Use triplicate measurements and report standard deviations. Apply ANOVA or t-tests to assess significance .
Q. What strategies enable the use of this compound in polymer chemistry?
- Methodological Answer :
- Functionalization : React the carbamate group with amine-terminated polymers (e.g., PEG-NH₂) to form star-block copolymers. Monitor coupling efficiency via FTIR or MALDI-TOF .
- Controlled Release : Incorporate into hydrogels for sustained enzyme-triggered release. Characterize degradation kinetics using rheometry and HPLC .
Q. How to assess the ecotoxicological risks of this compound in environmental research?
- Methodological Answer :
- In Vitro Assays : Use Daphnia magna (48-hour LC50) or algal growth inhibition tests. Prepare stock solutions in DMSO (≤0.1% v/v) to avoid solvent toxicity .
- Metabolite Identification : Analyze hydrolysis products (e.g., 4-methoxybenzylamine) via LC-MS/MS to evaluate persistence and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
